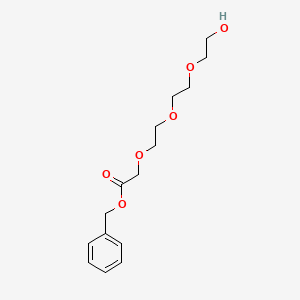
Benzyl 2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)acetate is an organic compound with the molecular formula C15H22O6. This compound is characterized by its multiple ethoxy groups and a benzyl ester moiety. It is often used in various chemical and industrial applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)acetate typically involves multi-step reactions. The process generally starts with the protection of the carboxyl group, followed by etherification and substitution reactions. The final step involves the esterification of the intermediate product with benzyl alcohol under acidic conditions .
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the intermediate compounds and to achieve efficient conversion rates.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, especially with halogenated reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Ether derivatives.
Aplicaciones Científicas De Investigación
Benzyl 2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential use in drug delivery systems due to its solubility and stability.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules
Mecanismo De Acción
The mechanism of action of Benzyl 2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)acetate involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates. These intermediates can then participate in further chemical reactions, influencing metabolic pathways and cellular processes .
Comparación Con Compuestos Similares
- Benzyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate
- Tetraethylene glycol p-toluenesulfonate
- 2-(2-(2-Hydroxyethoxy)ethoxy)ethyl 4-Methylbenzenesulfonate
Comparison: Benzyl 2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)acetate is unique due to its specific ester linkage and multiple ethoxy groups, which provide distinct solubility and reactivity properties. Compared to similar compounds, it offers enhanced stability and versatility in various chemical reactions .
Propiedades
Número CAS |
142504-42-5 |
|---|---|
Fórmula molecular |
C15H22O6 |
Peso molecular |
298.33 g/mol |
Nombre IUPAC |
benzyl 2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]acetate |
InChI |
InChI=1S/C15H22O6/c16-6-7-18-8-9-19-10-11-20-13-15(17)21-12-14-4-2-1-3-5-14/h1-5,16H,6-13H2 |
Clave InChI |
SOQAKDABVKNXJJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC(=O)COCCOCCOCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-[(3,4-Dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]-3-[4-(trifluoromethyl)phenyl]urea](/img/structure/B13902702.png)
![(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-2-[[(3S,4R,4aR,6aR,6bS,8S,8aS,14aR,14bS)-8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,14a-dodecahydropicen-3-yl]oxy]-3,5-dihydroxy-6-methyloxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13902719.png)
![(1R,4S,5R)-2-Tert-butoxycarbonyl-2-azabicyclo[3.1.0]hexane-4-carboxylic acid](/img/structure/B13902723.png)
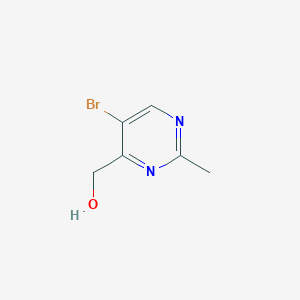
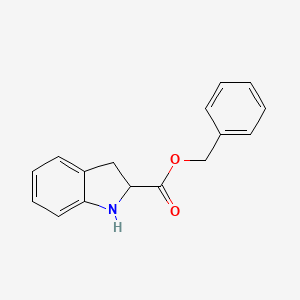
![6-[1-[2-[(1-Ethoxy-1-oxopentan-2-yl)amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13902732.png)
![Methyl 2,4-diacetyloxy-5-[(2-acetyloxyacetyl)amino]-6-(1,2,3-triacetyloxypropyl)oxane-2-carboxylate](/img/structure/B13902734.png)
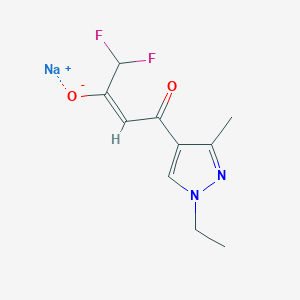
![3,6-Dimethoxy-2-[2-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-3-methylbutyl]-5-propan-2-yl-2,5-dihydropyrazine](/img/structure/B13902760.png)
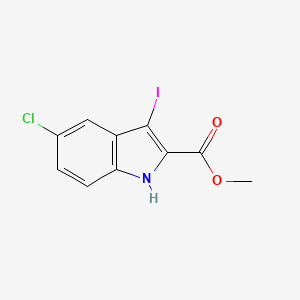
![2-[4-(aminomethyl)phenyl]-5-propan-2-yl-1H-imidazol-4-amine](/img/structure/B13902765.png)
![(E)-3-[4-[(1S,2R)-1,3-dihydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-2-yl]oxy-3-methoxyphenyl]prop-2-enoic acid](/img/structure/B13902769.png)
![1-[3-[(1R)-1-aminoethyl]-2-fluoro-phenyl]-1,1-difluoro-2-methyl-propan-2-ol;hydrochloride](/img/structure/B13902775.png)
![5-[5-Methylfurfurylidene]hydantoin](/img/structure/B13902781.png)
